Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide
Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable research chemical, 2-Bromo-3-methoxy-6-nitropyridine. This compound serves as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurobiology. This document outlines detailed synthetic protocols for its precursor, proposes a method for its final synthesis step, and presents a thorough characterization profile based on available and predicted data.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-methoxy-6-nitropyridine is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 76066-07-4 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][3] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Pale yellow solid (predicted) | |
| SMILES | COC1=C(Br)N=C(C=C1)--INVALID-LINK--[O-] | [3] |
| InChI | InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | [3] |
Synthesis Protocols
The synthesis of 2-Bromo-3-methoxy-6-nitropyridine is typically achieved in a two-step process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently, this intermediate undergoes nitration to yield the final product.
Step 1: Synthesis of 2-Bromo-3-methoxypyridine
Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are presented below.
Method A: From 2-Nitro-3-methoxypyridine
This method involves the displacement of a nitro group with a bromo group.
-
Reaction Scheme:
-
2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.
-
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL per gram of starting material).[4]
-
Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]
-
Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.
-
The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water, and dried.
-
-
Quantitative Data:
Method B: From 2-Bromo-3-hydroxypyridine
This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.
-
Reaction Scheme:
-
2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a methylating agent.
-
-
Experimental Protocol:
-
To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add 2-bromo-3-hydroxypyridine (1.0 eq).
-
Add methyl iodide (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Quantitative Data:
Step 2: Synthesis of 2-Bromo-3-methoxy-6-nitropyridine (Proposed Method)
-
Proposed Reaction Scheme:
-
2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
-
Proposed Experimental Protocol:
-
In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product may be purified by recrystallization or column chromatography.
-
Characterization Data
Detailed experimental characterization data for 2-Bromo-3-methoxy-6-nitropyridine is not available in the reviewed literature. The following tables provide predicted and comparative data based on the analysis of structurally similar compounds.
NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Bromo-3-methoxy-6-nitropyridine (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | 7.3 - 7.5 | d | ~8.0-9.0 | The doublet is due to coupling with H-5. |
| H-5 | 8.2 - 8.4 | d | ~8.0-9.0 | The doublet is due to coupling with H-4. The downfield shift is attributed to the electron-withdrawing nitro group. |
| -OCH₃ | 3.9 - 4.1 | s | - | A singlet is expected for the methoxy protons. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-3-methoxy-6-nitropyridine (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 140 - 145 | The carbon bearing the bromine atom. |
| C-3 | 155 - 160 | The carbon bearing the methoxy group. |
| C-4 | 115 - 120 | |
| C-5 | 140 - 145 | The downfield shift is influenced by the adjacent nitro group. |
| C-6 | 150 - 155 | The carbon bearing the nitro group. |
| -OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands for 2-Bromo-3-methoxy-6-nitropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1590-1570 | Strong | Aromatic C=C and C=N stretching |
| ~1530-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | Aryl-O-CH₃ stretch |
| ~700-600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Predicted Key Mass Spectrometry Fragments for 2-Bromo-3-methoxy-6-nitropyridine
| m/z | Proposed Fragment | Notes |
| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom. |
| 202/204 | [M - NO]⁺ | Loss of nitric oxide. |
| 187/189 | [M - NO₂]⁺ | Loss of the nitro group. |
| 159/161 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 78 | [C₅H₄N]⁺ | Pyridine fragment. |
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for 2-Bromo-3-methoxy-6-nitropyridine.
Characterization Logic
Caption: Logical workflow for the structural characterization of the target compound.
References
- 1. aschemicals.com [aschemicals.com]
- 2. 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-bromo-3-methoxy-6-nitropyridine (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 4. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
